molecular formula C10H16O4 B8710440 (1R,3S)-(+)-Camphoric acid

(1R,3S)-(+)-Camphoric acid

Cat. No.: B8710440
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-TYICEKJOSA-N
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Description

(1R,3S)-(+)-Camphoric acid: is a chiral compound derived from camphor, a bicyclic monoterpene. It is a white crystalline solid with a characteristic camphor-like odor. The compound is known for its optical activity, rotating plane-polarized light to the right. This compound has been widely studied for its various applications in organic synthesis, pharmaceuticals, and as a resolving agent for racemic mixtures.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Camphor: One of the primary methods to synthesize (1R,3S)-(+)-Camphoric acid is through the oxidation of camphor. This can be achieved using oxidizing agents such as nitric acid or potassium permanganate. The reaction typically involves heating camphor with the oxidizing agent under controlled conditions to yield this compound.

    Hydrolysis of Camphorquinone: Another method involves the hydrolysis of camphorquinone. This process requires the use of acidic or basic conditions to convert camphorquinone into this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the large-scale oxidation of camphor using nitric acid. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then subjected to crystallization to isolate this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R,3S)-(+)-Camphoric acid can undergo further oxidation to form camphoric anhydride. This reaction typically requires strong oxidizing agents and elevated temperatures.

    Reduction: The compound can be reduced to form camphor or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, particularly at the carboxylic acid groups. For example, it can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification reactions.

Major Products Formed:

    Camphoric Anhydride: Formed through oxidation.

    Camphor: Formed through reduction.

    Esters: Formed through esterification reactions.

Scientific Research Applications

Chemistry: (1R,3S)-(+)-Camphoric acid is used as a chiral resolving agent to separate racemic mixtures into their enantiomers. It is also employed in the synthesis of various organic compounds due to its chiral nature.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological systems.

Medicine: The compound has potential applications in pharmaceuticals, particularly in the development of chiral drugs. Its derivatives are explored for their therapeutic properties.

Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (1R,3S)-(+)-Camphoric acid primarily involves its interaction with various molecular targets due to its chiral nature. The compound can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as in drug development or as a resolving agent.

Comparison with Similar Compounds

    L-(-)-Camphoric Acid: The enantiomer of (1R,3S)-(+)-Camphoric acid, which rotates plane-polarized light to the left.

    Camphorquinone: A precursor in the synthesis of this compound.

    Camphoric Anhydride: An oxidized derivative of this compound.

Uniqueness: this compound is unique due to its specific optical activity and its ability to act as a chiral resolving agent. Its applications in various fields, from organic synthesis to pharmaceuticals, highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(1R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6?,10-/m0/s1

InChI Key

LSPHULWDVZXLIL-TYICEKJOSA-N

Isomeric SMILES

C[C@]1(CCC(C1(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
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Synthesis routes and methods II

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.
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